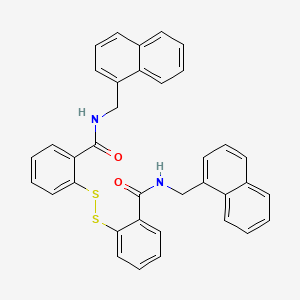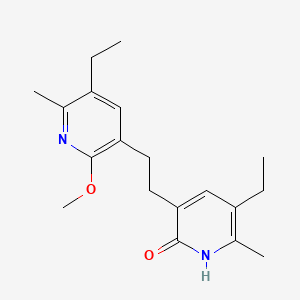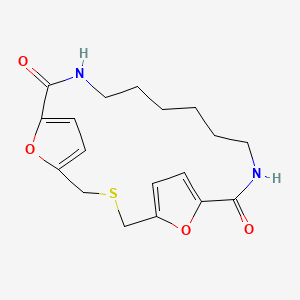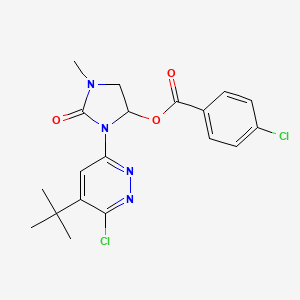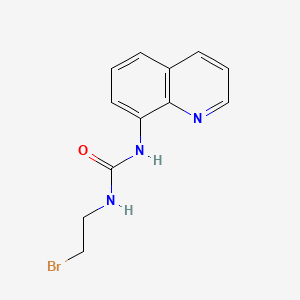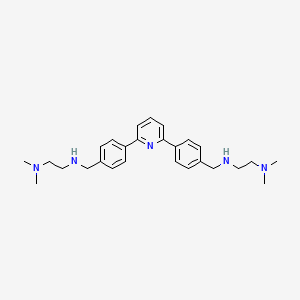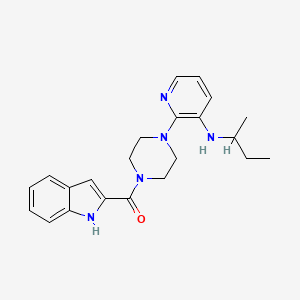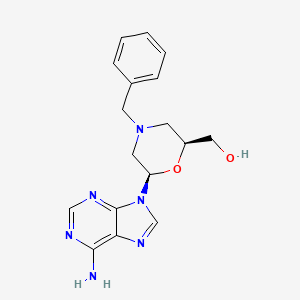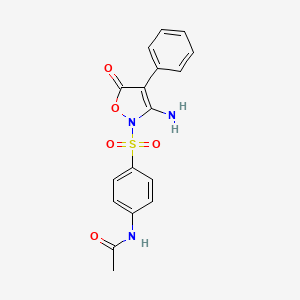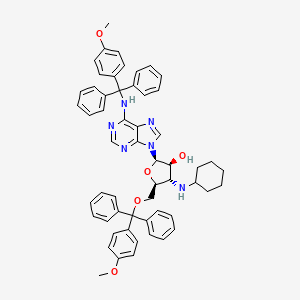
Spiro(azetidine-2,9'-(9H)fluorene)-3-carbonitrile, 1,1'-(1,4-phenylene)bis(3-(1,1-dimethylethyl)-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro(azetidine-2,9’-(9H)fluorene)-3-carbonitrile, 1,1’-(1,4-phenylene)bis(3-(1,1-dimethylethyl)-4-oxo-) is a complex organic compound characterized by its spirocyclic structure, which includes an azetidine ring fused to a fluorene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(azetidine-2,9’-(9H)fluorene)-3-carbonitrile, 1,1’-(1,4-phenylene)bis(3-(1,1-dimethylethyl)-4-oxo-) typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino alcohols or aziridines under acidic or basic conditions.
Spirocyclic Formation: The spiro linkage is formed by reacting the azetidine derivative with a fluorene precursor, often under conditions that promote spirocyclization, such as the use of strong bases or specific catalysts.
Functionalization: Introduction of the carbonitrile group and other substituents is usually done through nucleophilic substitution or addition reactions, using reagents like cyanogen bromide or tert-butyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic materials.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators, given their ability to interact with biological macromolecules.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its favorable electronic properties.
作用机制
The mechanism by which Spiro(azetidine-2,9’-(9H)fluorene)-3-carbonitrile, 1,1’-(1,4-phenylene)bis(3-(1,1-dimethylethyl)-4-oxo-) exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
Spiro(azetidine-2,9’-(9H)fluorene)-3-carbonitrile: Similar in structure but lacks the bis(phenylene) and tert-butyl groups.
Spiro(azetidine-2,9’-(9H)fluorene)-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
Spiro(azetidine-2,9’-(9H)fluorene)-3-methanol: Features a hydroxyl group instead of a carbonitrile group.
Uniqueness
The presence of the bis(phenylene) and tert-butyl groups in Spiro(azetidine-2,9’-(9H)fluorene)-3-carbonitrile, 1,1’-(1,4-phenylene)bis(3-(1,1-dimethylethyl)-4-oxo-) imparts unique steric and electronic properties, making it distinct from other spirocyclic compounds. These modifications can enhance its stability, reactivity, and interaction with biological targets, thereby broadening its range of applications.
属性
CAS 编号 |
68161-26-2 |
|---|---|
分子式 |
C46H38N4O2 |
分子量 |
678.8 g/mol |
IUPAC 名称 |
3-tert-butyl-1-[4-(3-tert-butyl-3-cyano-4-oxospiro[azetidine-2,9'-fluorene]-1-yl)phenyl]-4-oxospiro[azetidine-2,9'-fluorene]-3-carbonitrile |
InChI |
InChI=1S/C46H38N4O2/c1-41(2,3)43(27-47)39(51)49(45(43)35-19-11-7-15-31(35)32-16-8-12-20-36(32)45)29-23-25-30(26-24-29)50-40(52)44(28-48,42(4,5)6)46(50)37-21-13-9-17-33(37)34-18-10-14-22-38(34)46/h7-26H,1-6H3 |
InChI 键 |
CKGQAJDWWVYXRF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1(C(=O)N(C12C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)N6C(=O)C(C67C8=CC=CC=C8C9=CC=CC=C79)(C#N)C(C)(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


